(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
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Overview
Description
ONO-3708 is a small molecule drug developed by Ono Pharmaceutical Co., Ltd. It is a selective antagonist of the thromboxane A2 receptor (TBXA2R), which plays a crucial role in various physiological and pathological processes, including platelet aggregation and vasoconstriction . The compound has shown potential therapeutic applications in conditions related to inflammation and thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ONO-3708 involves multiple steps, starting with the reaction of alpha-pinene with paraformaldehyde to produce 10-hydroxymethyl-2-pinene. This intermediate undergoes several transformations, including the formation of tetrahydropyranyl ether, oxidation to a ketone, and reduction to an alcohol. The alcohol is then converted to a mesyl ester, which is further transformed into an azide and subsequently reduced to an amine .
The amine is then acylated with 2-cyclopentyl-2-(pivaloyloxy)acetyl chloride to form an amide, which undergoes deprotection, oxidation, and Wittig condensation to yield the final product .
Industrial Production Methods: The industrial production of ONO-3708 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ONO-3708 primarily undergoes substitution reactions due to the presence of functional groups such as hydroxyl, mesyl, and azide . It can also participate in oxidation and reduction reactions during its synthesis .
Common Reagents and Conditions:
Oxidation: Chromium trioxide, manganese sulfate, sulfuric acid in ether.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in refluxing ethyl ether.
Substitution: Methanesulfonyl chloride, sodium azide in hexamethylphosphoramide.
Major Products: The major products formed during the synthesis of ONO-3708 include intermediates such as 10-hydroxymethyl-2-pinene, tetrahydropyranyl ether, and various amides and azides .
Scientific Research Applications
ONO-3708 has been extensively studied for its potential therapeutic applications. It is primarily used in research related to cardiovascular diseases, particularly in preventing thrombosis and cerebral vasospasm . The compound has also been investigated for its effects on platelet aggregation and vascular smooth muscle contraction .
In addition to its cardiovascular applications, ONO-3708 has shown potential in treating inflammatory conditions by inhibiting the thromboxane A2 receptor . Its antagonistic effects on this receptor make it a valuable tool in studying various inflammatory pathways and developing new anti-inflammatory therapies .
Mechanism of Action
ONO-3708 exerts its effects by selectively antagonizing the thromboxane A2 receptor (TBXA2R). This receptor is involved in the regulation of platelet aggregation and vasoconstriction . By blocking the receptor, ONO-3708 inhibits the actions of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation .
The inhibition of TBXA2R by ONO-3708 leads to reduced platelet aggregation and vasodilation, making it a potential therapeutic agent for conditions such as thrombosis and cerebral vasospasm .
Comparison with Similar Compounds
Properties
CAS No. |
102191-05-9 |
---|---|
Molecular Formula |
C23H37NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H37NO4/c1-23(2)16-13-18(23)17(11-5-3-4-6-12-20(25)26)19(14-16)24-22(28)21(27)15-9-7-8-10-15/h3,5,15-19,21,27H,4,6-14H2,1-2H3,(H,24,28)(H,25,26)/b5-3-/t16-,17+,18+,19+,21-/m1/s1 |
InChI Key |
SXHUZJPIRVLMHY-AZPSIHDESA-N |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NC(=O)[C@@H](C3CCCC3)O)C/C=C\CCCC(=O)O)C |
SMILES |
CC1(C2CC1C(C(C2)NC(=O)C(C3CCCC3)O)CC=CCCCC(=O)O)C |
Canonical SMILES |
CC1(C2CC1C(C(C2)NC(=O)C(C3CCCC3)O)CC=CCCCC(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(9,11)(11,12)-dideoxa-9 alpha,11 alpha-dimethylmethano-11,12-methano-13,14-dihydro-13-aza-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epi-TXA2 (9,11),(11,12)-dideoxa-9,11-dimethylmethano-11,12-methano-13,14-dihydro-13-azo-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epithromboxane A2 ONO 3708 ONO-3708 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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